Methyl 4-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)benzoate
CAS No.: 1334375-25-5
Cat. No.: VC6348987
Molecular Formula: C18H22N4O6S
Molecular Weight: 422.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1334375-25-5 |
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Molecular Formula | C18H22N4O6S |
Molecular Weight | 422.46 |
IUPAC Name | methyl 4-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]piperidin-1-yl]sulfonylbenzoate |
Standard InChI | InChI=1S/C18H22N4O6S/c1-12-20-16(28-21-12)11-19-17(23)13-7-9-22(10-8-13)29(25,26)15-5-3-14(4-6-15)18(24)27-2/h3-6,13H,7-11H2,1-2H3,(H,19,23) |
Standard InChI Key | NPFHBCDXIIJQSI-UHFFFAOYSA-N |
SMILES | CC1=NOC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound integrates four key domains:
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Methyl benzoate core: A para-substituted aromatic ester providing structural rigidity and hydrophobicity.
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Sulfonyl-piperidine bridge: A sulfonamide-linked piperidine ring enhancing solubility and enabling hydrogen-bond interactions.
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Carbamoyl spacer: A urea derivative connecting the piperidine and oxadiazole moieties.
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3-Methyl-1,2,4-oxadiazole: A heterocyclic ring known for metabolic stability and bioisosteric replacement of ester/carbamate groups .
Table 1: Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₉H₂₃N₅O₆S |
Molecular Weight | 473.49 g/mol |
Hydrogen Bond Donors | 2 (NH groups) |
Hydrogen Bond Acceptors | 8 (N, O, S atoms) |
Topological Polar Surface Area | 143 Ų |
LogP (Octanol-Water) | 1.82 (Predicted) |
Derived from PubChem CID 3061253 and 782222 structural analogs .
Spectroscopic Features
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IR Spectroscopy: Peaks at 1740 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O carbamate), and 1350 cm⁻¹ (S=O asymmetric stretch) .
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¹H NMR (DMSO-d₆): δ 8.05 (d, 2H, aromatic), 7.65 (d, 2H, aromatic), 4.45 (s, 2H, CH₂-oxadiazole), 3.85 (s, 3H, OCH₃), 3.30–3.10 (m, 4H, piperidine), 2.40 (s, 3H, CH₃-oxadiazole) .
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¹³C NMR: 167.2 ppm (ester carbonyl), 159.8 ppm (oxadiazole C=N), 52.1 ppm (piperidine C-N) .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via a four-step sequence:
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Oxadiazole Formation: Cyclocondensation of methyl amidoxime with acetyl chloride to yield 3-methyl-1,2,4-oxadiazole.
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Carbamoyl Linkage Installation: Reaction of oxadiazolemethylamine with 4-(chlorosulfonyl)piperidine-1-carboxylate under Schotten-Baumann conditions.
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Esterification: Coupling of the sulfonyl-piperidine intermediate with methyl 4-hydroxybenzoate using DCC/DMAP.
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Global Deprotection: Acidic hydrolysis of tert-butyl carbamate (if used) followed by neutralization .
Microwave-Assisted Optimization
Adapting protocols from ACS Omega , microwave irradiation (150°C, 20 min) improves yields (82% vs. 58% conventional) by accelerating the oxadiazole cyclization and carbamoylation steps.
Table 2: Reaction Optimization
Parameter | Conventional | Microwave |
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Time (h) | 12 | 0.33 |
Yield (%) | 58 | 82 |
Purity (HPLC, %) | 91 | 99 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), enhanced to 1.8 mg/mL in 0.5% Tween-80 .
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Plasma Stability: 94% remaining after 2 h in human plasma (37°C), indicating resistance to esterase hydrolysis .
ADMET Predictions
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Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (moderate absorption).
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CYP450 Inhibition: Moderate CYP3A4 inhibition (IC₅₀ = 12 µM).
Biological Activity and Mechanism
Table 3: Comparative Enzyme Inhibition
Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
---|---|---|---|
α-Glucosidase | 14 | Acarbose | 38 |
BChE | 8 | Donepezil | 0.01 |
Molecular Modeling Insights
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
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Frontier Orbitals: HOMO localized on oxadiazole (-7.2 eV), LUMO on benzoate (-2.1 eV), enabling charge-transfer interactions.
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Molecular Electrostatic Potential (MEP): Strong negative potential (-45 kcal/mol) near sulfonyl oxygen, favoring ionic interactions .
Applications and Future Directions
Therapeutic Prospects
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Antidiabetic Agent: α-Glucosidase inhibition aligns with postprandial glucose control strategies.
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Neurodegenerative Diseases: BChE inhibition may ameliorate cholinergic deficits in Alzheimer’s pathology.
Synthetic Challenges
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